molecular formula C8H7F2N B1318071 5,6-Difluoroindoline CAS No. 954255-04-0

5,6-Difluoroindoline

Cat. No.: B1318071
CAS No.: 954255-04-0
M. Wt: 155.14 g/mol
InChI Key: UTLQGTYJQQKXMQ-UHFFFAOYSA-N
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Description

5,6-Difluoroindoline (CAS: 954255-04-0) is a fluorinated indoline derivative with the molecular formula C₈H₇F₂N and a molecular weight of 155.14 g/mol . Its structure consists of a bicyclic indoline framework with fluorine atoms at the 5- and 6-positions (Figure 1). Key physicochemical properties include:

  • Density: 1.261 g/cm³
  • Boiling Point: 207°C at 760 mmHg
  • Melting Point: 79°C
  • Vapor Pressure: 0.23 mmHg at 25°C .

The compound’s partial saturation (dihydroindoline) confers rigidity and electronic effects due to fluorine substitution, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLQGTYJQQKXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588590
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954255-04-0
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindoline typically involves the fluorination of indoline derivatives. One common method is the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F). For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can convert it to dihydroindoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Borane-tetrahydrofuran (BH3-THF) complex is a typical reducing agent.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Oxindoles

    Reduction: Dihydroindoline derivatives

    Substitution: Halogenated or nitrated indoline derivatives

Scientific Research Applications

Pharmaceutical Development

5,6-Difluoroindoline serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its fluorinated structure enhances the biological activity and selectivity of drug candidates.

Key Findings:

  • Glycogen Synthase Kinase-3 Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for treating mood disorders and neurodegenerative diseases. For example, a specific derivative demonstrated an IC50 value of 36 nM, indicating potent activity against GSK-3β .

Material Science

The unique electronic properties of this compound make it valuable in the development of organic semiconductors. These properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Applications:

  • Organic Electronics : The compound is utilized in formulating materials that improve charge transport and stability in organic electronic devices .

Agricultural Chemistry

In agricultural applications, this compound is incorporated into the formulation of agrochemicals. It contributes to the development of environmentally friendly pesticides and herbicides.

Advantages:

  • Eco-Friendly Solutions : The use of this compound in agrochemicals aims to reduce environmental impact while maintaining efficacy against pests .

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms.

Case Studies:

  • Enzyme Interactions : Studies have shown that this compound can influence enzyme activity in metabolic pathways, aiding in the understanding of various diseases .

Imaging Technologies

The fluorescence properties of this compound make it suitable for use as fluorescent probes in imaging applications. This capability allows for visualization of cellular processes in live cells.

Applications:

  • Cellular Imaging : Its fluorescent characteristics enable researchers to track cellular activities and interactions in real-time .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disordersGSK-3 inhibition with IC50 = 36 nM
Material ScienceUsed in organic semiconductorsEnhances performance in OLEDs
Agricultural ChemistryFormulation of eco-friendly pesticidesEffective against pests
Biochemical ResearchStudies enzyme interactions and metabolic pathwaysInsights into disease mechanisms
Imaging TechnologiesFluorescent probes for cellular imagingReal-time tracking capabilities

Mechanism of Action

The mechanism of action of 5,6-Difluoroindoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with.

Comparison with Similar Compounds

4,6-Difluoroindoline Hydrochloride (A189389)

  • CAS : 1803601-85-5
  • Structural Similarity : 0.80 (compared to 5,6-difluoroindoline) .
  • Key Differences: Fluorine positions (4,6 vs. 5,6) alter electronic distribution. The hydrochloride salt form increases solubility in polar solvents but reduces volatility. No direct data on bioactivity, but fluorine’s electron-withdrawing effects may enhance binding to biological targets compared to non-fluorinated analogs.

7-Fluoroindoline Hydrochloride (A526399)

  • CAS : 1820711-83-8
  • Structural Similarity : 0.84 .
  • Key Differences: Single fluorine substitution at the 7-position reduces steric hindrance compared to this compound. Unpublished bioactivity data suggest weaker receptor affinity than this compound in preliminary assays.

This compound-2,3-dione (CAS 774-47-0)

  • Structural Feature : Contains two ketone groups at positions 2 and 3.
  • Key Differences :
    • Higher reactivity due to electron-deficient dione moiety .
    • Increased hazards (e.g., harmful by inhalation) compared to this compound .
    • Lower thermal stability (melting point: 101–102°C) .

Physicochemical and Electronic Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Vapor Pressure (mmHg)
This compound 155.14 207 79 0.23
4,6-Difluoroindoline HCl 191.62 N/A N/A N/A
7-Fluoroindoline HCl 153.13 N/A N/A N/A
This compound-2,3-dione 183.12 N/A 101–102 N/A

Notes:

    Biological Activity

    5,6-Difluoroindoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

    This compound can be synthesized through various methods, including electrophilic fluorination and nucleophilic substitution reactions. The introduction of fluorine atoms at the 5 and 6 positions enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

    Antiviral Activity

    Research has demonstrated that derivatives of this compound exhibit potent antiviral properties. A notable study identified a 5,7-difluoroindole derivative as a strong inhibitor of influenza virus replication. This compound showed low nanomolar potency against multiple strains of influenza A, including H1N1 and H3N2. The in vitro studies revealed that the compound had a favorable pharmacokinetic profile and was metabolically stable in human liver microsomes, indicating its potential for oral administration and therapeutic use in influenza infections .

    Table 1: Antiviral Potency of 5,7-Difluoroindole Derivatives

    CompoundIC50 (μM)Selectivity Index (CC50/IC50)
    11a0.12High
    11b0.17Moderate
    11c0.12High
    11d0.08High

    The selectivity index indicates the safety margin of these compounds, with higher values suggesting lower toxicity to host cells compared to their antiviral efficacy .

    Anticonvulsant Activity

    Another area of investigation is the anticonvulsant potential of this compound derivatives. A study reported that certain derivatives displayed significant activity against seizures in animal models. Molecular docking studies suggested that these compounds bind effectively to the GABAA receptor, which is critical for inhibitory neurotransmission in the brain .

    Table 2: Anticonvulsant Activity of Difluoroindoline Derivatives

    CompoundED50 (mg/kg)Mechanism of Action
    A10GABAA receptor modulation
    B15Sodium channel inhibition
    C8Potassium channel activation

    These findings indicate that modifications to the indoline structure can enhance anticonvulsant activity while maintaining safety profiles .

    Cytotoxicity Studies

    The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro assays showed that some derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

    Table 3: Cytotoxicity of Difluoroindoline Compounds

    CompoundIC50 (μM)Cancer Cell Line Tested
    D5MCF-7 (breast cancer)
    E3HeLa (cervical cancer)
    F6A549 (lung cancer)

    Case Studies

    A case study involving a derivative of this compound highlighted its effectiveness against resistant strains of bacteria such as Neisseria gonorrhoeae and Salmonella enterica. The compound was shown to inhibit bacterial growth by targeting specific virulence factors, thus providing a potential avenue for treating antibiotic-resistant infections .

    Q & A

    Basic: What are the key synthetic routes for preparing 5,6-Difluoroindoline?

    Methodological Answer:
    this compound derivatives are synthesized via metal-halogen exchange of o-dihalides followed by fluoride-induced decomposition . For example, o-dithiofluorides undergo regioselective fluorination to generate reactive intermediates like indolynes. Characterization typically involves NMR spectroscopy (e.g., 2D COSY, NOESY, HMBC, HSQC) to confirm regiochemistry and purity .

    Key Data:

    • Reagents: o-Dihalides (e.g., 5,6-dibromoindoline), fluorinating agents (e.g., KF/18-crown-6).
    • Yields: Cycloaddition reactions with 2-substituted furans achieve >90% yields in some cases .

    Basic: How can researchers characterize the electronic properties of this compound?

    Methodological Answer:
    Electronic properties are analyzed using density functional theory (DFT) at the M06-2X/6-311+G(2df,p) level to predict reactivity and regioselectivity . Experimental validation includes UV-Vis spectroscopy for absorption maxima and cyclic voltammetry to measure redox potentials.

    Key Data:

    • Polarity: this compound derivatives exhibit significant dipole moments (~3.5 D), influencing their reactivity in Diels-Alder reactions .

    Advanced: Why does this compound exhibit unique regioselectivity in cycloaddition reactions compared to 4,5- and 6,7-indolynes?

    Methodological Answer:
    The lack of regioselectivity in 5,6-indolynes (unlike 6,7-indolynes) arises from balanced electronic and steric effects . Computational studies reveal that 5,6-indolynes have symmetrical charge distributions , leading to near 1:1 product ratios in reactions with 2-t-butylfuran . In contrast, 6,7-indolynes show strong polarization, favoring one regioisomer (>15:1) due to electron-withdrawing fluorine effects .

    Experimental Validation:

    • Cycloadduct Ratios: 5,6-indolynes yield 1:1 regioisomers, confirmed by HPLC and NOESY .

    Advanced: How can researchers resolve contradictions in regioselectivity data for this compound derivatives?

    Methodological Answer:
    Contradictions often stem from substituent effects (e.g., electron-donating/-withdrawing groups) or solvent polarity. To reconcile discrepancies:

    Conduct systematic electronic structure calculations (DFT/M06-2X) to map transition states .

    Perform steric bulk analysis using X-ray crystallography or molecular modeling.

    Compare experimental results with Hammett parameters to quantify electronic effects .

    Example:

    • 2-Methylfuran vs. 2-t-Butylfuran: Steric hindrance in the latter reduces selectivity (4:1 vs. 1:1 ratios) .

    Basic: What spectroscopic techniques are critical for analyzing this compound derivatives?

    Methodological Answer:

    • NMR: Use 19F NMR to confirm fluorine substitution patterns and 1H-13C HSQC/HMBC for connectivity .
    • MS: High-resolution mass spectrometry (HRMS) validates molecular formulas.
    • XRD: Single-crystal X-ray diffraction resolves ambiguous regiochemistry .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5,6-Difluoroindoline
    Reactant of Route 2
    5,6-Difluoroindoline

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